N,N'-Bis(salicylidene)-1,3-propanediamine

概要

説明

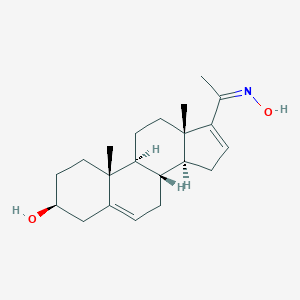

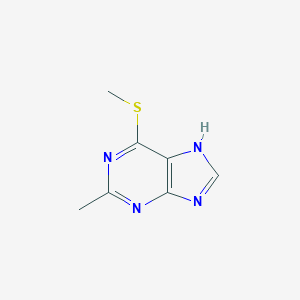

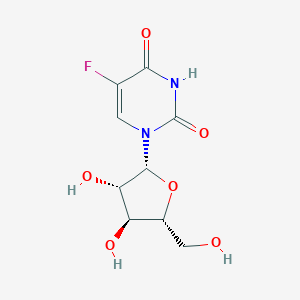

“N,N’-Bis(salicylidene)-1,3-propanediamine” is a coordination compound between a metal cation and a ligand derived from N,N′-bis(salicylidene)ethylenediamine, commonly called salen . It appears as a solid complex between the cobalt (II) ion and the condensation product of salicylaldehyde and ethylenediamine .

Synthesis Analysis

The synthesis of “N,N’-Bis(salicylidene)-1,3-propanediamine” involves the reaction of 2,4-dihydroxybenzaldehyde and N,N-diethyl . The liquid–liquid extraction process was carried out in three variants with different salen–metal ion molar ratios .Molecular Structure Analysis

The structure of the compound molecule (ligand) has a huge influence on the process of forming its complexes as the ligand, being a chemical form directly connected with the central atom (metal ion), uses a free pair of electrons .Chemical Reactions Analysis

“N,N’-Bis(salicylidene)-1,3-propanediamine” was used as an extractant during the performed liquid–liquid extraction of metal ions (Ni(II), Cu(II), or Zn(II)) from a model solution . The results of the application of N,N’ -bis (salicylidene)ethylenediamine to recover noble metal ions (Pd) from model aqueous solutions containing single metal ions or their mixture show that this compound is a very efficient extractant in solvent extraction and a carrier in membrane processes .Physical And Chemical Properties Analysis

The molecular formula of “N,N’-Bis(salicylidene)-1,3-propanediamine” is C16H16N2O2 and its molecular weight is 268.31 g/mol .科学的研究の応用

Recovery of Metal Ions

N,N’-Bis(salicylidene)-1,3-propanediamine, also known as Salen, has been used as an active compound for the recovery of metal ions such as Ni(II), Cu(II), and Zn(II) from aqueous solutions . It acts as an extractant or a carrier in these processes .

Liquid-Liquid Extraction

Salen has been applied as an extractant in classical liquid-liquid extraction processes . This method is used to separate compounds based on their relative solubilities in two different immiscible liquids .

Membrane Processes

Salen has also been used as a carrier in membrane processes designed for the recovery of metal ions . These processes involve the transport of ions across a membrane barrier .

Recovery of Noble Metal Ions

The compound has shown potential in the recovery of noble metal ions such as Pd2+, Ag+, Pt2+, and Au3+ from aqueous solutions . Both sorption and desorption were investigated in these processes .

Formation of Complex Compounds

The structure of the Salen molecule allows it to form complex compounds with metal ions . The stability of these complexes affects the efficiency of metal ion recovery from the aqueous solution .

Spectrophotometry

Spectrophotometry has been used to determine the stability constant of the complexes formed by Salen . This method measures the amount of light absorbed by the solution, providing information about the concentration and form of the species in the solution .

作用機序

Target of Action

N,N’-Bis(salicylidene)-1,3-propanediamine, also known as salophen, is a tetradentate Schiff base . It primarily targets metal ions such as Fe (II/III), Mn (II/III), Co (II), Ni (II), Zn (II), and Cu (II) . These metal ions play crucial roles in various biological processes, and their dysregulation can lead to several diseases.

Mode of Action

Salophen interacts with its targets by acting as a chelating agent . It forms complexes with the metal ions, which can then be involved in various chemical reactions. The formation of these complexes depends on the nature of the transition metal used .

Biochemical Pathways

It’s known that the formation of complexes with metal ions can interfere with more than one intracellular target . This interference can affect various biochemical pathways, leading to changes in cellular processes.

Result of Action

The molecular and cellular effects of salophen’s action are largely dependent on the specific metal ions it targets. For example, its complexes with iron (II/III) have shown high activity against various tumor cells . These complexes can generate reactive oxygen species, bind to DNA, and induce apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of salophen. For instance, the pH of the environment can affect the formation of complexes between salophen and metal ions . Additionally, temperature and light conditions can influence the compound’s thermochromic and photochromic properties .

Safety and Hazards

将来の方向性

The results of the application of N,N’ -bis (salicylidene)ethylenediamine to recover noble metal ions (Pd) from model aqueous solutions containing single metal ions or their mixture show that this compound is a very efficient extractant in solvent extraction and a carrier in membrane processes . This suggests potential future applications in the recovery of noble metal ions.

特性

IUPAC Name |

2-[3-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDZYURQCUYZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCCN=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059513 | |

| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | N,N'-Bis(salicylidene)-1,3-propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

N,N'-Bis(salicylidene)-1,3-propanediamine | |

CAS RN |

120-70-7 | |

| Record name | Bis(salicylidene)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disalicylidene propandiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DSPD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-trimethylenedinitrilodi-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N,N'-Bis(salicylidene)-1,3-propanediamine?

A1: N,N'-Bis(salicylidene)-1,3-propanediamine (H2salpn) has the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol.

Q2: What spectroscopic techniques are used to characterize H2salpn and its metal complexes?

A2: Researchers commonly utilize several spectroscopic techniques to characterize H2salpn and its metal complexes. These techniques include:

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in the ligand and its complexes. The characteristic vibrations of the azomethine (C=N) group [, ] and other functional groups are analyzed to confirm the formation of the desired compounds. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the structure and dynamics of the ligand and its complexes in solution. []

- UV-Vis Spectroscopy: UV-Vis spectroscopy helps study the electronic transitions within the ligand and its complexes, providing insights into their electronic structure and coordination environments. [, , ]

- Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for characterizing paramagnetic metal complexes of H2salpn. It provides information about the electronic configuration, oxidation state, and coordination geometry of the metal ions. [, , ]

Q3: How does N,N'-Bis(salicylidene)-1,3-propanediamine interact with metal ions?

A3: N,N'-Bis(salicylidene)-1,3-propanediamine acts as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. In this case, the ligand utilizes two nitrogen atoms from the azomethine groups and two oxygen atoms from the phenolic groups to chelate metal ions. [, ] This interaction forms stable metal complexes with various geometries depending on the metal ion, its oxidation state, and the presence of additional ligands or anions.

Q4: What are "metalloligands" and how are they relevant to H2salpn chemistry?

A4: "Metalloligands" are metal complexes that function as ligands themselves, binding to other metal ions to form larger polynuclear structures. H2salpn readily forms stable complexes with transition metals like copper(II), and these [Cu(salpn)] complexes can act as metalloligands. [, , , , , , , , , ] Researchers utilize these metalloligands to build diverse heterometallic complexes with fascinating magnetic and structural properties. [, , , , , , , , ]

Q5: What factors influence the structural diversity observed in H2salpn metal complexes?

A5: Several factors contribute to the remarkable structural diversity of H2salpn metal complexes:

- Central Metal Ion: The size, charge, and electronic configuration of the metal ion significantly influence the coordination geometry and overall structure of the complex. [, , ]

- Anionic Co-ligands: The presence and nature of additional anionic ligands, such as thiocyanate, azide, nitrate, or carboxylates, play a crucial role in determining the coordination number and geometry of the metal centers, leading to diverse structures ranging from discrete molecules to polymers. [, , , , , , , , , , , ]

- Solvent Effects: Solvents can influence crystal packing, hydrogen bonding interactions, and even the coordination environment of the metal center, leading to different solvatomorphs or isomers. [, , , , , ]

- Reaction Conditions: Varying the reaction temperature, solvent, and stoichiometry of reactants can lead to the isolation of different products, highlighting the importance of reaction conditions in controlling the self-assembly process. [, , ]

Q6: What types of supramolecular structures have been reported for H2salpn-based complexes?

A6: The diverse coordination modes of H2salpn and its ability to form metalloligands contribute to the formation of various supramolecular architectures, including:

- Discrete Trinuclear Complexes: These often feature a linear or bent arrangement of metal ions bridged by the phenoxido oxygen atoms of the H2salpn ligands. [, , , , , , , , , , , , , , ]

- Coordination Polymers: H2salpn-based complexes can form one-, two-, and even three-dimensional coordination polymers by utilizing bridging ligands such as dicyanamide, thiocyanate, or carboxylates to link metal centers. [, , , , , , , ]

- Supramolecular Isomers: Researchers have reported cases of supramolecular isomerism, where complexes with the same molecular formula exhibit different structural arrangements due to variations in ligand conformation, solvent inclusion, or intermolecular interactions. [, , , ]

Q7: What catalytic activities have been reported for H2salpn complexes?

A7: H2salpn metal complexes, particularly those containing copper, nickel, or cobalt, have demonstrated promising catalytic activity in various reactions, including:

- Catecholase Activity: Some H2salpn complexes mimic the activity of the catecholase enzyme, catalyzing the oxidation of catechols to quinones in the presence of oxygen. [, ] This property makes them potentially valuable in biomimetic catalysis and bioremediation.

Q8: How do structural variations in H2salpn complexes affect their catalytic properties?

A8: The catalytic activity of H2salpn complexes is strongly influenced by their structural features:

- Metal Center: The nature of the metal ion plays a vital role in determining the catalytic activity. Different metals possess different redox potentials, coordination preferences, and affinities towards substrates, all of which influence the reaction pathway and efficiency. [, ]

- Coordination Environment: The coordination geometry, ligand field strength, and steric hindrance around the metal center can impact substrate binding, intermediate stabilization, and overall catalytic efficiency. []

Q9: How is computational chemistry used to study H2salpn and its metal complexes?

A9: Computational methods provide valuable insights into the electronic structure, bonding, and properties of H2salpn complexes.

- Density Functional Theory (DFT): DFT calculations help optimize the geometries of complexes, predict their electronic properties, and investigate reaction mechanisms. [, , , , ] This allows researchers to understand structure-property relationships and design new complexes with desired properties.

- Molecular Electrostatic Potential (MEP) Surfaces: MEP surfaces help visualize the charge distribution within molecules, offering insights into potential intermolecular interactions, such as hydrogen bonding or pnicogen bonding. [] This information is crucial for understanding crystal packing and supramolecular assembly.

Q10: What other potential applications exist for H2salpn-based complexes?

A10: Beyond their roles in coordination chemistry and catalysis, H2salpn-derived complexes hold promise in diverse fields:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)